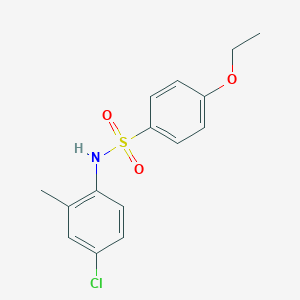![molecular formula C17H18Cl2N2O3S B426623 2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B426623.png)
2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a dichloro-methoxyphenyl moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-methoxyphenyl)sulfonyl]piperazine
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzenesulfonyl chloride
Uniqueness
2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H18Cl2N2O3S |
|---|---|
Peso molecular |
401.3g/mol |
Nombre IUPAC |
1-(2,3-dichloro-4-methoxyphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-24-14-7-8-15(17(19)16(14)18)25(22,23)21-11-9-20(10-12-21)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Clave InChI |
IYWKLUKVKAKEDX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl)Cl |
SMILES canónico |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide](/img/structure/B426541.png)
![N-cyclohexyl-2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzamide](/img/structure/B426543.png)
![N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B426544.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide](/img/structure/B426547.png)

![N,N-dimethyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B426549.png)
![Ethyl 4-{[3-fluoro(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B426551.png)
![N-(4-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B426552.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-propylacetamide](/img/structure/B426553.png)
![Methyl 4-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B426554.png)
![2-[methyl(methylsulfonyl)amino]-N-(2-naphthyl)benzamide](/img/structure/B426557.png)
![N-cyclopentyl-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B426559.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B426562.png)
